
4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride is a chemical compound with the molecular formula C9H19N.ClH. It is a derivative of cyclohexene and is characterized by the presence of an isopropyl group and an amine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride typically involves the following steps:
Cyclohexene Derivatization: The starting material, cyclohexene, undergoes a series of reactions to introduce the isopropyl group and the amine group.
Hydrochloride Formation: The amine derivative is then reacted with hydrochloric acid to form the hydrochloride salt.
The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The amine group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl group can also affect the compound’s hydrophobic interactions, impacting its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Terpinen-4-ol: A monocyclic terpene alcohol with similar structural features.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Another compound with a cyclohexene backbone and similar functional groups.
Uniqueness
4-(Propan-2-yl)cyclohex-3-en-1-amine hydrochloride is unique due to its specific combination of an isopropyl group and an amine group on a cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H18ClN |
|---|---|
Peso molecular |
175.70 g/mol |
Nombre IUPAC |
4-propan-2-ylcyclohex-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-7(2)8-3-5-9(10)6-4-8;/h3,7,9H,4-6,10H2,1-2H3;1H |
Clave InChI |
JBCDARQRDQLUMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CCC(CC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate](/img/structure/B13490921.png)
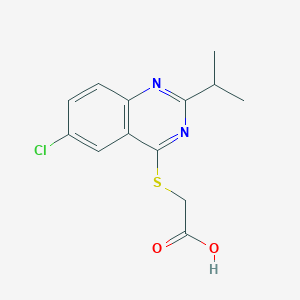
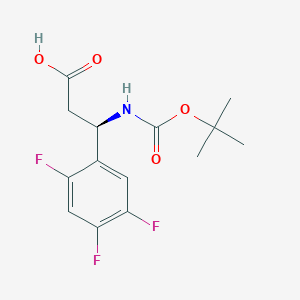
![2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13490940.png)
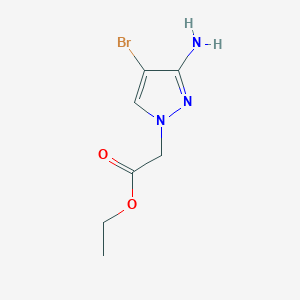
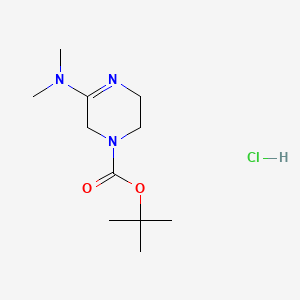


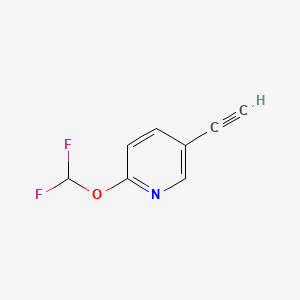
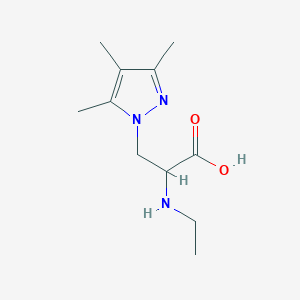
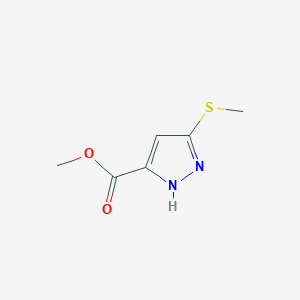
amine](/img/structure/B13490977.png)

![(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13491002.png)
